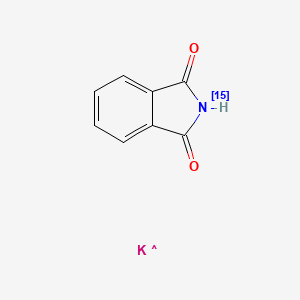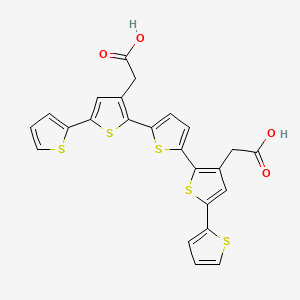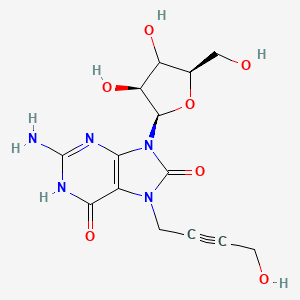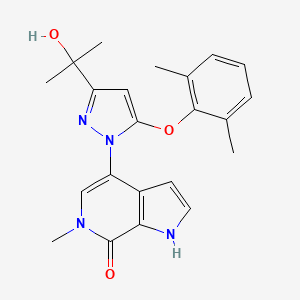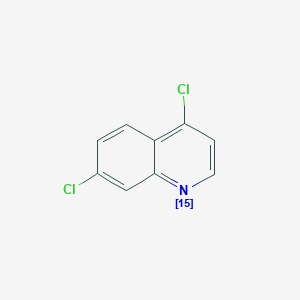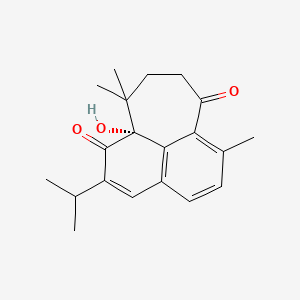
1-Oxomicrostegiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxomicrostegiol is a diterpenoid compound extracted from the roots of Salvia viridis L. cvar . It serves as a direct precursor to viroxocin
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxomicrostegiol is typically isolated from natural sources, specifically the roots of Salvia viridis L. cvar . The extraction process involves using solvents like ethanol to obtain the compound from the plant material . The crude extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 1-Oxomicrostegiol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
Scientific Research Applications
1-Oxomicrostegiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Oxomicrostegiol involves its interaction with specific molecular targets and pathways. As a diterpenoid, it may exert its effects by modulating various biological processes, including enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Viroxocin: A direct derivative of 1-Oxomicrostegiol.
Tanshinone IIA: Another diterpenoid with similar structural features and biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of certain functional groups that confer distinct chemical and biological properties . Its role as a precursor to viroxocin further highlights its importance in synthetic chemistry .
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1R)-1-hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraene-2,10-dione |
InChI |
InChI=1S/C20H24O3/c1-11(2)14-10-13-7-6-12(3)16-15(21)8-9-19(4,5)20(23,17(13)16)18(14)22/h6-7,10-11,23H,8-9H2,1-5H3/t20-/m1/s1 |
InChI Key |
MUJJQHLMQIRQHY-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=C2C(=O)CCC([C@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C |
Canonical SMILES |
CC1=C2C(=O)CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


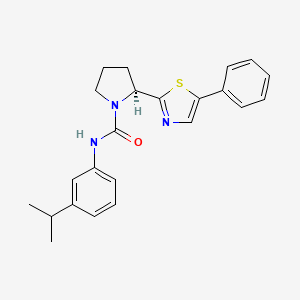
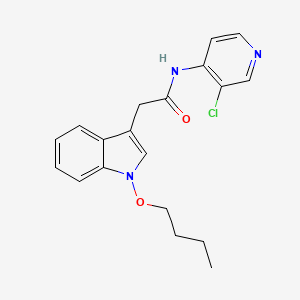
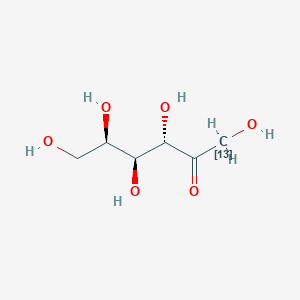
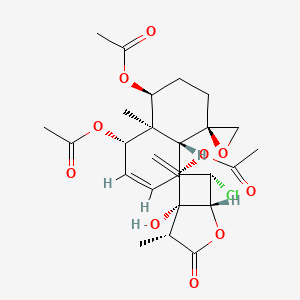
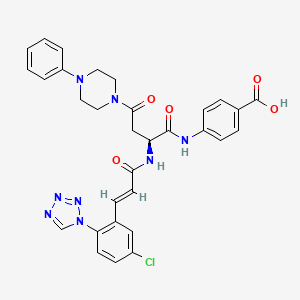
![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)
